N-(4-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide
Description
N-(4-Chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 3-ethyl group, a 4-oxo moiety, a 7-phenyl substituent, and a 4-chlorophenyl acetamide side chain. Pyrrolopyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-2-26-14-24-20-18(15-6-4-3-5-7-15)12-27(21(20)22(26)29)13-19(28)25-17-10-8-16(23)9-11-17/h3-12,14H,2,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYHSAZQOVOOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-chloroaniline with ethyl acetoacetate, followed by cyclization with formamide to form the pyrrolo[3,2-d]pyrimidine core. The final step involves the acylation of the resulting intermediate with phenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or thioethers.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrolo[3,2-d]pyrimidine core with a chlorophenyl substitution and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 396.87 g/mol. The synthesis typically involves multiple steps that include the formation of the pyrrolo-pyrimidine structure followed by acylation to introduce the acetamide group. Various reagents and conditions are employed to optimize yield and purity during synthesis.
Anticancer Properties
Preliminary studies indicate that N-(4-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide exhibits significant anticancer activity . Its structural components suggest that it may interact with specific biological targets involved in cancer cell proliferation and survival. For instance:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways associated with cancer cell growth, such as the PI3K/AKT pathway.
- Cell Line Studies : Research has shown effectiveness against various cancer cell lines, including prostate and colorectal cancers, indicating its potential as a therapeutic agent.
Case Studies and Research Findings
- In Vitro Studies : A study published in PubMed Central demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit antiproliferative effects by inducing apoptosis in cancer cell lines. This suggests that the compound's structural elements contribute significantly to its biological efficacy .
- Mechanistic Insights : Another investigation into thienopyrimidine derivatives indicated that modifications similar to those present in this compound could enhance cytotoxicity against liver carcinoma cells .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural Comparisons
The table below contrasts the target compound with three structurally related pyrrolopyrimidine derivatives from the evidence:
Key Structural Insights :
- The target compound’s 4-chlorophenyl acetamide group enhances hydrophobicity compared to the ethyl carboxylate in , which may influence solubility and target binding.
- The thienopyrimidine core in differs in electronic properties due to sulfur substitution, altering reactivity and binding profiles.
Spectroscopic Data :
Notable Differences:
Biological Activity
N-(4-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a synthetic organic compound with a complex molecular structure that includes a chlorophenyl group and a pyrrolo[3,2-d]pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.
- Molecular Formula : C22H19ClN4O2S
- Molecular Weight : Approximately 422.92 g/mol
- IUPAC Name : N-(4-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in cellular pathways related to cancer and inflammation.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.
- Signal Transduction Modulation : The compound could affect various signaling pathways within cells, leading to altered cell behavior.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 | 0.39 | Apoptosis induction |
| A549 | 0.46 | Autophagy induction |
| NCI-H460 | 0.16 | Aurora-A kinase inhibition |
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.
Other Biological Activities
In addition to its anticancer properties, the compound has shown potential in other therapeutic areas:
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the pyrrolo[3,2-d]pyrimidine class. For example:
- Study on Pyrazole Derivatives : Research indicated that derivatives similar to N-(4-chlorophenyl)-2-{3-ethyl-4-oxo} showed significant cytotoxicity against cancer cell lines such as HepG2 and MCF7 with IC50 values ranging from 0.01 µM to 42.30 µM .
- Mechanistic Studies : A study highlighted the mechanism of action involving the inhibition of Aurora-A kinase, which is critical for cell cycle regulation and is often overexpressed in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
